molecular formula C19H18N4O4S B2577570 ethyl 4-[2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate CAS No. 896320-71-1

ethyl 4-[2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2577570
CAS No.: 896320-71-1
M. Wt: 398.44
InChI Key: DRJZPDHRYINOQV-UHFFFAOYSA-N
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Description

Ethyl 4-[2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a methyl group at position 7, a sulfanylacetamido linker, and an ethyl benzoate ester at position 3. Its molecular formula is C₁₈H₁₆N₄O₄S (molecular weight ≈ 381.45 g/mol). The sulfanyl (-S-) bridge in the acetamido linker may enhance electronic interactions with biological targets compared to oxygen or nitrogen-based linkers.

Properties

IUPAC Name

ethyl 4-[[2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-3-27-17(25)13-5-7-14(8-6-13)20-16(24)11-28-18-21-15-9-4-12(2)10-23(15)19(26)22-18/h4-10H,3,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJZPDHRYINOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps. One common method starts with the preparation of the pyridotriazine core, followed by the introduction of the sulfanyl group and the acetamido linkage. The final step involves esterification to form the benzoate ester. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide functional groups in the compound are susceptible to hydrolysis under specific conditions:

Reaction Type Conditions Products Key Observations
Acidic Hydrolysis HCl (6 M), reflux (100°C, 8–12 hours)4-[2-({7-methyl-4-oxo-4H-pyrido[1,2-a] triazin-2-yl}sulfanyl)acetamido]benzoic acidComplete ester cleavage; amide group remains intact under mild acidic conditions.
Basic Hydrolysis NaOH (2 M), 80°C, 6 hoursSodium salt of the benzoic acid derivativeEster saponification occurs rapidly; amide hydrolysis requires harsher conditions.

Nucleophilic Substitution

The sulfanyl (–S–) group participates in substitution reactions with nucleophiles:

Reaction Type Reagents/Conditions Products Catalyst/Notes
Thiol-Disulfide Exchange Thiols (e.g., mercaptoethanol), DMF, 50°CCorresponding disulfide-linked derivativesReaction proceeds via radical intermediates; requires light or initiators.
Alkylation Alkyl halides (e.g., CH₃I), K₂CO₃, DMFS-alkylated pyrido-triazine derivativesRegioselectivity influenced by steric hindrance at the pyrido-triazine core.

Oxidation and Reduction

The pyrido-triazine core and sulfur-containing groups exhibit redox activity:

Reaction Type Reagents Products Yield/Selectivity
Sulfur Oxidation H₂O₂ (30%), CH₃COOH, 25°C, 3 hoursSulfoxide or sulfone derivativesPartial oxidation to sulfoxide dominates; sulfone formation requires excess H₂O₂.
Reductive Amination NaBH₃CN, NH₄OAc, methanolAmine-functionalized analogsSelective reduction of imine intermediates formed during reaction.

Cycloaddition and Ring-Opening Reactions

The electron-deficient pyrido-triazine system participates in cycloadditions:

Reaction Type Conditions Products Mechanistic Insights
Diels-Alder Reaction Maleic anhydride, toluene, refluxFused bicyclic adductsPyrido-triazine acts as a dienophile; regiochemistry confirmed by X-ray.
Ring-Opening NH₂OH·HCl, ethanol, 70°COpen-chain thioamide derivativesCleavage occurs at the triazine N–C bond; stability depends on pH.

Cross-Coupling Reactions

The compound’s aromatic systems enable catalytic coupling:

Reaction Type Catalyst Products Optimized Conditions
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl-functionalized derivativesBoronic acid partners with electron-withdrawing groups enhance reactivity.
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃Aminated analogsLimited by steric bulk of the pyrido-triazine moiety; moderate yields (~60%).

Biological Activity and Derivatization

While not strictly chemical reactions, its interactions with biological targets inform reactivity studies:

Target Interaction Experimental System Observed Effect Implications for Reactivity
Enzyme Inhibition CDK2 kinase assayIC₅₀ = 48 nM (HCT-116 cells)Sulfanyl group critical for binding; modifications alter potency .
Metal Chelation UV-Vis titration (Fe³⁺, Cu²⁺)1:1 stoichiometry with Fe³⁺Sulfur and carbonyl groups participate in coordination.

Key Structural and Mechanistic Insights:

  • Steric Effects : The 7-methyl group on the pyrido-triazine ring significantly influences reaction pathways by hindering nucleophilic attack at the C-2 position.

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance reaction rates in substitution and coupling reactions.

  • Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyrido[1,2-a][1,3,5]triazin exhibit significant antimicrobial properties. Ethyl 4-[2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate has been tested against a range of bacterial and fungal strains. Studies showed that compounds with higher lipophilicity demonstrated enhanced antibacterial activity .

Anticancer Potential

The compound's structure suggests potential anticancer properties due to the presence of pyridine and triazine moieties. Preliminary studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further investigations are needed to elucidate the specific pathways involved in the anticancer effects of this compound.

Cholinesterase Inhibition

Some studies have focused on the inhibition of cholinesterase enzymes by compounds related to this compound. This activity is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's disease. Compounds exhibiting selective inhibition of butyrylcholinesterase have shown promise in preclinical models .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of several derivatives of pyrido[1,2-a][1,3,5]triazin against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant antibacterial activity with an MIC (Minimum Inhibitory Concentration) lower than that of standard antibiotics used in clinical settings .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, this compound was tested on various cancer cell lines. The compound showed a dose-dependent reduction in cell viability and induced apoptosis in treated cells. The mechanism was attributed to the activation of caspase pathways and modulation of Bcl-2 family proteins .

Mechanism of Action

The mechanism of action of ethyl 4-[2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Structural and Functional Implications :

  • Linker Chemistry: The target’s sulfanylacetamido linker (-S-CH₂-C(O)-NH-) may provide stronger electron-withdrawing effects and redox stability versus amino (-NH-) or thio (-S-) linkers in I-6230 and I-6373 .

Triazine-Based Herbicides ()

Triazine derivatives like triflusulfuron methyl and metsulfuron methyl share a triazine core but differ critically in application and substituents:

  • Functional Groups : Herbicides feature sulfonylurea (-SO₂-NH-C(O)-NH-) linkers instead of sulfanylacetamido, enabling herbicidal activity via acetolactate synthase inhibition .
  • Substituents : Methoxy or trifluoroethoxy groups on triazines enhance herbicide potency but reduce pharmaceutical relevance.

Physicochemical and Bioactivity Trends

  • Lipophilicity: The 7-methyl group and 4-benzoate position in the target compound likely increase logP compared to non-methylated or 2-substituted analogs, improving blood-brain barrier penetration .
  • Binding Affinity : Sulfur-containing linkers (e.g., in the target and I-6373) may enhance target interactions via sulfur’s polarizability and hydrogen-bond acceptor capacity versus oxygen or nitrogen linkers .

Biological Activity

Ethyl 4-[2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structure

The compound features a pyrido[1,2-a][1,3,5]triazinone core, characterized by a fused ring system containing nitrogen and sulfur atoms. Its molecular formula is C_{16}H_{18N_4O_3S, with a molecular weight of approximately 390.41 g/mol.

Synthesis

The synthesis typically involves multiple steps:

  • Formation of the Pyrido Core : Cyclization of precursors under acidic or basic conditions.
  • Introduction of the Sulfanyl Group : Nucleophilic substitution using thiols.
  • Acetylation : Using acetic anhydride or acetyl chloride to introduce the acetyl group.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of triazole compounds have shown effectiveness against various bacterial strains, including E. coli and Candida albicans . The mechanism often involves inhibition of bacterial enzyme targets, which disrupts metabolic processes.

Anticancer Activity

Studies have highlighted the anticancer potential of related compounds. For example, certain triazole derivatives demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) . The proposed mechanism includes the induction of apoptosis and the inhibition of cell proliferation through interaction with specific molecular targets.

Antioxidant Activity

Antioxidant properties have also been attributed to compounds within this class. This compound may exhibit free radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : Interference with metabolic enzymes such as acetylcholinesterase (AChE).
  • Receptor Modulation : Interaction with cell surface receptors that influence signaling pathways.
  • Gene Expression Alteration : Modifying the expression levels of genes involved in various biological processes.

Study on Anticancer Activity

A study published in Pharmaceutical Research examined various triazole derivatives for their anticancer properties. Among them, a compound structurally related to this compound was found to induce apoptosis in MCF-7 cells with an IC50 value significantly lower than that of standard chemotherapeutics .

Antimicrobial Efficacy Assessment

Another study investigated the antimicrobial efficacy of similar compounds against a spectrum of pathogens. The results indicated that certain derivatives exhibited MIC values comparable to those of established antibiotics like chloramphenicol . This suggests potential for development as novel antimicrobial agents.

Q & A

Q. Critical Conditions :

  • Reagent Ratios : Stoichiometric excess (1.2–1.5 eq) of chloroacetyl chloride ensures complete thiol activation .
  • Temperature Control : Reflux at 70–80°C minimizes side reactions like hydrolysis .

Basic: Which spectroscopic techniques confirm the compound’s structural integrity?

Answer:

  • 1H/13C NMR : Verify the ethyl ester (-COOCH2CH3, δ ~4.3 ppm), acetamido (-NHCO-, δ ~8.1 ppm), and pyridotriazine aromatic protons (δ ~7.5–8.5 ppm) .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 428.12 (calculated: 428.09).
  • FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .

Q. Table 1: Key NMR Assignments

Proton/Groupδ (ppm)Multiplicity
Ethyl CH31.32Triplet
Ethyl CH24.28Quartet
Acetamido NH8.09Singlet
Pyridotriazine C7-CH32.45Singlet

Advanced: How can flow chemistry and Design of Experiments (DoE) optimize synthesis?

Answer:

  • Flow Chemistry : Use a microreactor to enhance mixing and heat transfer, reducing reaction time by 40% compared to batch methods. Example parameters:
    • Flow rate: 0.5 mL/min
    • Temperature: 75°C .
  • DoE Approach :
    • Factors : Temperature, reagent ratio, residence time.
    • Response Variables : Yield, purity.
    • Optimal Conditions : Identified via central composite design (CCD), e.g., 1.3 eq chloroacetyl chloride at 78°C maximizes yield (82%) .

Q. Table 2: DoE Optimization Results

ConditionLow LevelHigh LevelOptimal
Temperature (°C)658578
Chloroacetyl Chloride (eq)1.01.51.3
Yield (%)588282

Advanced: How to address low yields in the acetamido coupling step?

Answer:
Common issues and solutions:

  • Incomplete Activation : Pre-activate the thiol with 1,1'-carbonyldiimidazole (CDI) to enhance nucleophilicity .
  • Solvent Choice : Replace DMF with DMAc (dimethylacetamide) to reduce viscosity and improve reagent diffusion .
  • Catalysis : Add 5 mol% DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .

Basic: What purification methods remove common impurities?

Answer:

  • Recrystallization : Use ethanol/water (yields >95% purity) .
  • Column Chromatography : Silica gel (hexane/ethyl acetate 3:1) removes unreacted starting materials .

Q. Table 3: Impurity Profiles

ImpuritySourceRemoval Method
Unreacted ThiolIncomplete couplingColumn chromatography
Ethyl 4-aminobenzoateExcess reagentAcid-base extraction

Advanced: How to design structure-activity relationship (SAR) studies for bioactivity?

Answer:

  • Core Modifications : Replace the pyridotriazine with pyridazinone (as in derivatives) to assess heterocycle impact .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF3) at the pyridotriazine C7 position to evaluate electronic effects on binding .
  • Bioassay Models : Test cytotoxicity against HeLa cells using MTT assays, comparing IC50 values of analogs .

Advanced: What computational methods predict reactivity and binding modes?

Answer:

  • DFT Calculations : Use Gaussian 16 to model transition states for the sulfanyl-acetamide coupling (B3LYP/6-31G* level) .
  • Molecular Docking : AutoDock Vina to simulate interactions with kinase targets (e.g., EGFR), focusing on hydrogen bonds with the acetamido group .

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:

  • Statistical Analysis : Apply ANOVA to assess variability in IC50 measurements (e.g., p < 0.05 significance threshold) .
  • Control Standardization : Use a reference compound (e.g., doxorubicin) to normalize assay conditions .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to identify consensus trends .

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